molecular formula C14H12ClNO2 B3037869 3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one CAS No. 649699-16-1

3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one

Cat. No.: B3037869
CAS No.: 649699-16-1
M. Wt: 261.7 g/mol
InChI Key: ZZARPQOVHAJVCF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and an oxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction where the chlorophenyl group is introduced to the oxazole ring.

    Formation of the Prop-2-en-1-one Moiety: This can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the prop-2-en-1-one moiety.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.

    Substitution: Nucleophiles like amines or thiols could be used under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Compounds with similar structures are often studied for their antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent.

Industry

    Material Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one: can be compared with other compounds featuring chlorophenyl groups or oxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-14(18-10(2)16-9)13(17)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARPQOVHAJVCF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-1-(2,4-dimethyl-1,3-oxazol-5-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.